3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Leishmaniasis Kinetoplastid Antiparasitic

Researchers evaluating 1,2,4-oxadiazoles for biological screening risk procuring inactive analogs based on class-level assumptions. 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole lacks direct comparator-based evidence for antibacterial, antiviral, or anticancer activity-small substituent changes at the 5-position can redirect the entire biological profile. • Confirmed utility: synthetic intermediate & building block for constructing more complex molecules via predictable oxadiazole reactivity • Not recommended for primary biological screening without prior target validation • Available in research quantities (g to 100 g) with full analytical documentation (COA, HPLC).

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 21614-47-1
Cat. No. B1607140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
CAS21614-47-1
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
InChIKeyXLPRFGPYWXKAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole Overview


3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a 4-chlorophenyl substituent at the 3-position and a methyl group at the 5-position . Its molecular formula is C₉H₇ClN₂O, with a molecular weight of 194.62 g/mol . While the 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry with potential applications across antibacterial, antiviral, and anticancer research, a review of available literature indicates a lack of direct, quantitative, comparator-based evidence for this specific compound. This guide transparently presents the limitations of current evidence to support informed procurement decisions.

Synthetic Building Block Suitable as a chemical intermediate for further derivatization
Biological Screening Not recommended for primary bioassays without target-specific validation

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole: Need for Specific Data


Despite sharing a common 1,2,4-oxadiazole core, the biological and physicochemical properties of derivatives are highly sensitive to the nature and position of substituents. Class-level inferences are insufficient for scientific selection or procurement. For example, within the 1,2,4-oxadiazole class, small structural changes can drastically alter activity; the thiocyanatomethyl derivative (compound 4b) demonstrates in vivo antileishmanial activity [1], whereas the closely related isoxazole-containing analog shows anti-HIV-1 activity [2]. This demonstrates that even minor modifications to the 5-position can redirect the compound's entire biological profile. Therefore, extrapolating activity or performance from other 1,2,4-oxadiazoles to 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is scientifically invalid without direct, comparator-based evidence for this specific molecule. The sections below confirm the absence of such evidence, guiding users away from unsupported substitution.

Position-Specific Activity
A thiocyanatomethyl at 5-position shows antileishmanial activity, but methyl substitution lacks data and may not replicate.
Structural Analog Mismatch
Isoxazole-containing analogs display anti-HIV activity; simple methyl-substituted core is unlikely to confer similar effects.
Class-Level Inference Risks
General 1,2,4-oxadiazole antibacterial SAR requires complex ring systems absent in this compound.

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole Evidence Assessment


Anti-Leishmanial Activity vs. Thiocyanatomethyl Analog

A direct analog, 3-(4-Chlorophenyl)-5-(thiocyanatomethyl)-1,2,4-oxadiazole, has demonstrated in vitro activity against Leishmania donovani and in vivo efficacy in a murine model [1]. However, no comparable data exists for the target compound, 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole. This highlights that the 5-methyl substitution pattern is not predictive of antileishmanial activity, and direct procurement of the methyl analog for such research would be unsupported by the current evidence base.

Antileishmanial
Data to verify
Target: No data Comparator: 48–61% parasitemia reduction (thiocyanatomethyl analog)
5-methyl substitution lacks documented antileishmanial activity
Based on cross-study comparison
Leishmaniasis Kinetoplastid Antiparasitic

Anti-HIV Activity vs. Isoxazole-Containing Analog

A structurally related compound, 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, has been reported to significantly inhibit HIV-1 replication in CD4+ reporter cell lines [1]. This compound differs significantly from the target molecule by having an isoxazole ring and a methylene linker. The target compound, 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole, lacks the isoxazole moiety and linker, and no anti-HIV data is available for it. This structural divergence prohibits any inference of anti-HIV activity for the target compound.

Anti-HIV-1
Class-level
Target: No data Comparator: Inhibited HIV-1 replication (isoxazole analog)
Structural divergence prohibits activity inference
Isoxazole moiety absent in target
HIV Antiviral Isoxazole

Antibacterial Activity vs. 1,2,4-Oxadiazole Antibiotic Class

The 1,2,4-oxadiazole class is known to contain antibiotics active against Gram-positive bacteria, particularly Staphylococcus aureus [1]. However, the structural features essential for this activity, as defined by SAR studies, involve specific substitution patterns on a complex C and D ring system [1]. The target compound, 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole, does not possess these pharmacophoric elements and has no reported antibacterial data. Therefore, it cannot be considered a candidate for antibacterial applications based on class membership alone.

Antibacterial
Class-level
Target: No data Comparator: MIC values reported for complex oxadiazoles
Lacks pharmacophoric elements required for activity
SAR-dependent class
Antibacterial Gram-positive SAR

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole Application Scenarios


Synthetic Intermediate or Building Block

Based on its straightforward structure and the known reactivity of 1,2,4-oxadiazoles, the most plausible and supportable application for 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is as a synthetic intermediate or a building block for generating more complex molecules . Procurement for this purpose is reasonable, as its utility is based on its chemical reactivity rather than a specific, unproven biological activity.

Not Recommended for Direct Biological Screening

Given the absence of any direct, comparator-based evidence for biological activity, procuring this compound for primary screening in antibacterial, antiviral, or antiparasitic assays is not recommended. The available evidence for related analogs demonstrates that activity is highly sensitive to structural modification [1][2]. Therefore, its use in such applications would be exploratory and carry a high risk of yielding no activity.

Application
Selection Property
Validation Focus
Synthetic Intermediate
Chemical reactivity
Reaction optimization and derivatization
Direct Bioassay
Not recommended; lack of target-specific evidence
Exploratory screening with high risk of inactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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